molecular formula C22H21FN2O4 B11319946 N-(3-fluorobenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide

N-(3-fluorobenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11319946
M. Wt: 396.4 g/mol
InChI Key: OCXZTIALZPRZTJ-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-fluorophenylmethyl group, three methoxy groups, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield the benzamide core.

    Introduction of the 3-Fluorophenylmethyl Group: The next step involves the introduction of the 3-fluorophenylmethyl group through a Friedel-Crafts alkylation reaction. This reaction typically uses aluminum chloride as a catalyst and 3-fluorobenzyl chloride as the alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide
  • N-[(3-Bromophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide
  • N-[(3-Methylphenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide

Uniqueness

N-[(3-Fluorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size allow it to modulate the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy and selectivity in various applications.

Properties

Molecular Formula

C22H21FN2O4

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3,4,5-trimethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21FN2O4/c1-27-18-12-16(13-19(28-2)21(18)29-3)22(26)25(20-9-4-5-10-24-20)14-15-7-6-8-17(23)11-15/h4-13H,14H2,1-3H3

InChI Key

OCXZTIALZPRZTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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